

# How to account for use-dependent block of GS967 in experiments

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Compound of Interest		
Compound Name:	GS967	
Cat. No.:	B612228	Get Quote

# **Technical Support Center: GS967**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **GS967** in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimental procedures.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GS967**?

**GS967** is a potent and selective inhibitor of the late sodium current (INaL or INaP).[1][2][3] It exhibits a strong preference for the late, persistent sodium current over the peak transient current (INaP).[1][3][4] This selectivity makes it a valuable tool for studying the pathological roles of aberrant late sodium currents in conditions like epilepsy and cardiac arrhythmias.[1][5]

Q2: What is "use-dependent block" and how does it apply to **GS967**?

Use-dependent block refers to the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. **GS967** exhibits strong use-dependent block of the peak sodium current (INaP).[5][6][7] This means that at higher stimulation frequencies, the block of the peak current by **GS967** becomes more pronounced. This is a critical consideration for experimental design, especially in electrophysiology studies. The underlying mechanism for



this is that **GS967** significantly slows the recovery from both fast and slow inactivation and enhances the entry of the channel into the slow inactivated state.[5][6][8]

Q3: What are the recommended solvent and storage conditions for GS967?

**GS967** can be dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2] It is important to use fresh DMSO, as moisture absorption can reduce solubility.[1]

# **Troubleshooting Guide**

Problem 1: I am not observing the expected potent inhibition of the late sodium current.

- Possible Cause 1: Inadequate Drug Concentration.
  - Solution: Ensure you are using an appropriate concentration of GS967. The IC50 for late
     INa inhibition is in the nanomolar range. Refer to the table below for specific values.
- Possible Cause 2: Issues with Drug Preparation or Storage.
  - Solution: Prepare fresh dilutions of GS967 from a properly stored stock solution. Ensure the DMSO used for dilution is of high quality and anhydrous.
- Possible Cause 3: Experimental Conditions.
  - Solution: The expression system or cell type can influence the observed potency. Ensure your recording conditions (e.g., temperature, ionic concentrations) are stable and consistent with established protocols.

Problem 2: The use-dependent block of the peak sodium current is not apparent in my recordings.

- Possible Cause 1: Inappropriate Stimulation Frequency.
  - Solution: Use-dependent block is, by definition, frequency-dependent. You must apply a
    train of depolarizing pulses at a sufficiently high frequency (e.g., 10 Hz or higher) to
    observe this phenomenon.[5][7] A single pulse or low-frequency stimulation will not reveal
    the use-dependent nature of the block.



- · Possible Cause 2: Holding Potential.
  - Solution: The holding potential can affect the availability of sodium channels and their inactivation state. A holding potential of -120 mV is often used in studies demonstrating use-dependent block.[5]
- Possible Cause 3: Drug Concentration.
  - Solution: While GS967 is a potent use-dependent blocker, the magnitude of the effect is still concentration-dependent. Ensure you are using a concentration sufficient to induce a measurable block at the chosen frequency.

Problem 3: I am observing unexpected changes in the voltage-dependence of activation.

- Possible Cause: Solvent Effects.
  - Solution: The vehicle, DMSO, can itself cause a depolarizing shift in the voltage-dependence of activation of sodium channels.[9] It is crucial to include a vehicle-only control in your experiments to distinguish the effects of GS967 from those of the solvent.
     GS967 itself has been shown to have no significant effect on the voltage-dependence of activation.[9]

# **Quantitative Data Summary**

The following tables summarize key quantitative data for **GS967** from various studies.

Table 1: Potency of **GS967** on Sodium Currents



Parameter	Channel/Preparatio n	IC50	Reference
Late INa Inhibition	Ventricular Myocytes	0.13 μΜ	[2]
Late INa Inhibition	Isolated Hearts	0.21 μΜ	[2]
Use-Dependent Block of INaP	Human NaV1.5	0.07 μΜ	[6][8]
Persistent Current Inhibition	Scn8a-N1768D Mutant	More potent than phenytoin	[3]

Table 2: Comparison of Use-Dependent Block Potency (IC50)

Compound	IC50 (μM)	Reference
GS967	0.07	[8]
Eleclazine	0.6	[8]
Ranolazine	7.8 - 16	[6][8]
Lidocaine	17 - 133.5	[6][8]
Lacosamide	158.5	[8]

# **Experimental Protocols**

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Late Sodium Current (INaL) Measurement

- Cell Preparation: Isolate ventricular myocytes or use a stable cell line (e.g., HEK293) expressing the sodium channel of interest.
- Solutions:
  - External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.8 HEPES, 10
     Glucose (pH 7.4).



- Internal Solution (in mM): 130 KCl, 10 NaCl, 5 MgATP, 0.5 MgCl2, 10 HEPES (pH 7.2).
- · Recording:
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell at a potential of -120 mV.
  - Apply a depolarizing pulse to -20 mV for a duration of 200-500 ms to elicit both peak and late sodium currents.
  - Measure the late sodium current as the sustained inward current towards the end of the depolarizing pulse.
- Drug Application: After obtaining a stable baseline recording, perfuse the cells with the desired concentration of GS967 and repeat the voltage protocol.
- Data Analysis: Compare the amplitude of the late sodium current before and after drug application to determine the percentage of inhibition.

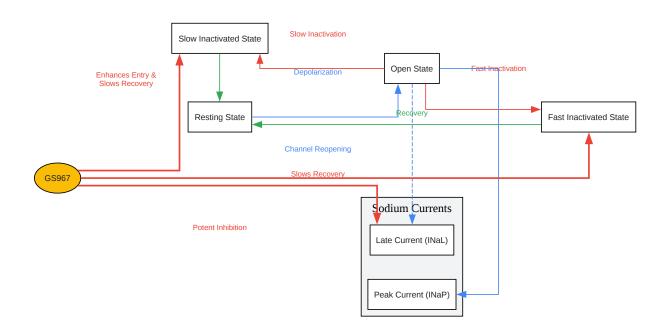
Protocol 2: Assessing Use-Dependent Block of Peak Sodium Current (INaP)

- Cell Preparation and Solutions: As described in Protocol 1.
- Voltage Protocol:
  - Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.
  - Apply a train of short depolarizing pulses (e.g., 5 ms) to 0 mV at a specific frequency (e.g., 10 Hz or 100 Hz).[5]
  - Record the peak inward current for each pulse in the train.
- Drug Application: Obtain control data and then perfuse with GS967.
- Data Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized peak current against the pulse number. A steeper decline in



the presence of GS967 indicates use-dependent block.

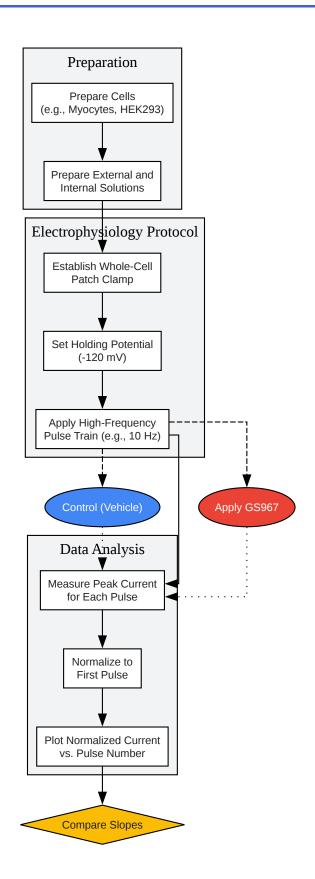
### **Visualizations**



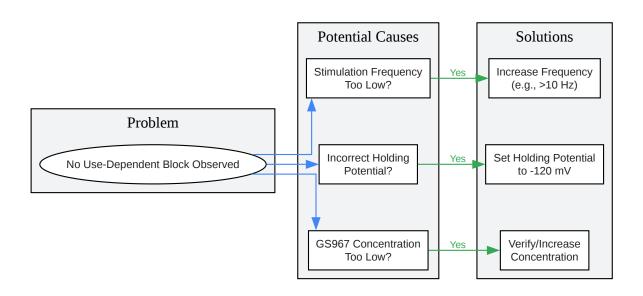
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Caption: Mechanism of action of GS967 on voltage-gated sodium channels.









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